4-Methylbenzhydryl chloride
Overview
Description
4-Methylbenzhydryl chloride is a chemical compound used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy .
Synthesis Analysis
The this compound resin is a more acid labile resin than the benzhydryl chloride resin . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .Molecular Structure Analysis
The molecular formula of this compound is C14H13Cl . The molecular weight is 216.70 g/mol . The InChIKey is RRNSKPOVJIKVNB-UHFFFAOYSA-N .Chemical Reactions Analysis
The benzyhydryl chloride resins are used for the attachment of amines, alcohols, sulfamates, thiols, and phenols using the Fmoc strategy . These resins are an intermediate between the Merrifield resin and the trityl chloride resins in terms of acid lability .Physical and Chemical Properties Analysis
The molecular weight of this compound is 216.70 g/mol . It has a complexity of 176 . The compound is canonicalized .Scientific Research Applications
1. Catalyst Development
4-Methylbenzhydryl chloride derivatives have been utilized in catalyst development, particularly in the synthesis of polyethylenes. For instance, Zhang et al. (2019) reported the use of 4,4′-difluorobenzhydryl-containing nickel(II) bromide and chloride chelates in catalyzing ethylene polymerization. The study found that these catalysts displayed high activity and influenced the structural features of the resulting polyethylene, contributing to properties characteristic of thermoplastic elastomers (Zhang et al., 2019).
2. Synthesis of Peptide Amides
Another significant application of this compound is in the preparation of MBHA (4-methylbenzhydrylamine) resin, widely used as a solid support for the synthesis of peptide amides. Choi et al. (2009) described the preparation of a core–shell-type MBHA resin and evaluated its performance in solid-phase peptide synthesis (SPPS). This preparation method allowed for efficient synthesis and good synthetic performance in SPPS (Choi et al., 2009).
3. Application in Polymerization Processes
This compound derivatives also play a role in the polymerization of ethylene. Liu et al. (2011) synthesized a series of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamine nickel dibromides, which exhibited high activity in ethylene polymerization. These findings suggest their potential utility in industrial polymer production processes (Liu et al., 2011).
4. Solvolysis Studies
The compound has been studied for its role in solvolysis reactions. Liu et al. (1998) examined the solvolysis of monosubstituted benzhydryl chlorides, providing insights into the correlation analysis of solvolytic reactivities and the development of new solvent ionizing power scales. These studies enhance the understanding of solvolysis mechanisms in organic chemistry (Liu et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methylbenzhydryl chloride, also known as 1-[chloro(phenyl)methyl]-4-methylbenzene, is primarily used in the field of peptide synthesis . Its primary targets are amines, alcohols, sulfamates, thiols, and phenols . These targets play crucial roles in various biochemical reactions, serving as building blocks for larger molecules or as catalysts for chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as the Fmoc strategy . This strategy involves the attachment of the this compound to the target molecules, facilitating their use in subsequent reactions . The carbocation formed during the cleavage reaction is less stable than the Merrifield resin but more stable than the trityl chloride resin .
Result of Action
The result of this compound’s action is the facilitation of peptide synthesis . By attaching to amines, alcohols, sulfamates, thiols, and phenols, it enables these molecules to participate in further reactions, contributing to the synthesis of larger peptide chains .
Biochemical Analysis
Biochemical Properties
4-Methylbenzhydryl chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other biomolecules. It interacts with enzymes such as proteases and transferases, facilitating the attachment of amines, alcohols, sulfamates, thiols, and phenols. These interactions are crucial for the formation of stable intermediates during the synthesis process .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of specific signaling proteins, leading to changes in cellular responses and metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It forms covalent bonds with target molecules, leading to the formation of stable intermediates. This process can inhibit or activate enzymes, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for elucidating its role in cellular processes .
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNSKPOVJIKVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405110 | |
Record name | 4-Methylbenzhydryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-14-6 | |
Record name | 4-Methylbenzhydryl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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